molecular formula C8H15NO6 B116409 beta-D-N-Acetylmannosamine CAS No. 7772-94-3

beta-D-N-Acetylmannosamine

Cat. No. B116409
Key on ui cas rn: 7772-94-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-OZRXBMAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803367B2

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]

Inputs

Step One
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1C(C(C(OC1O)CO)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803367B2

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]

Inputs

Step One
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1C(C(C(OC1O)CO)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803367B2

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]

Inputs

Step One
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1C(C(C(OC1O)CO)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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